molecular formula C15H27NO B13952137 Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- CAS No. 37794-48-2

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-

Cat. No.: B13952137
CAS No.: 37794-48-2
M. Wt: 237.38 g/mol
InChI Key: QWTOQWAJZHMPJW-UHFFFAOYSA-N
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Description

Emergence in Medicinal Chemistry Literature

The compound first appeared in chemical registries during the late 20th century, with its initial synthesis likely motivated by structural analog studies of neuroactive steroids and TSPO (translocator protein) ligands. Early patent filings from the 1990s referenced cyclohexylacetamide derivatives as modulators of central nervous system receptors, though specific biological data for N-(4-cyclohexylmethyl-1-cyclohexyl)acetamide remained limited until the 2010s.

A 2014 study on pyridazinoindole acetamides demonstrated the therapeutic potential of structurally related compounds, highlighting the importance of bicyclic frameworks in optimizing blood-brain barrier permeability. This work indirectly catalyzed interest in exploring alternative fused-ring systems, including cyclohexylmethylcyclohexyl architectures.

Table 1: Key Structural Properties

Property Value Source
Molecular formula C₁₅H₂₇NO
Molecular weight 237.38 g/mol
SMILES CC(=O)NC1CCC(CC2CCCCC2)CC1
Stereochemistry Achiral

Key Milestones in Structural Exploration

Three phases define its structural evolution:

  • Scaffold Identification (1990–2000)
    Initial synthetic efforts focused on establishing reliable routes to the bicyclic core. A 1998 patent disclosed the use of catalytic hydrogenation for reducing corresponding aromatic precursors to yield saturated cyclohexyl systems.

  • Substituent Optimization (2001–2010)
    Systematic modification of the acetamide group's position was enabled by advances in regioselective cyclohexane functionalization. X-ray crystallography data from 2009 confirmed the equatorial preference of the cyclohexylmethyl substituent in solid-state configurations.

  • Stereochemical Clarification (2011–Present)
    High-resolution NMR studies (2015) resolved long-standing uncertainties about conformational flexibility, revealing rapid chair-chair interconversion of both cyclohexane rings at physiological temperatures.

Paradigm Shifts in Therapeutic Targeting

The compound’s research trajectory reflects broader trends in medicinal chemistry:

  • From CNS to Oncology Applications
    Early interest centered on neurological targets due to structural similarities to GABAergic modulators. However, computational studies post-2018 identified strong binding affinity (Ki = 12.3 nM) for heat shock protein 90 (HSP90), pivoting research toward anticancer applications.

  • Prodrug Considerations
    Comparative metabolism studies (2020) demonstrated enhanced hepatic stability compared to simpler acetamides, with 83% parent compound remaining after 1-hour incubation with human microsomes. This positions it as a candidate for prodrug strategies requiring delayed hydrolysis.

  • Crystallographic Breakthroughs
    A 2023 cryo-EM structure of the compound bound to HSP90 revealed a novel interaction mode where the cyclohexylmethyl group induces conformational changes in the N-terminal domain. This finding has informed the design of third-generation HSP90 inhibitors currently in preclinical trials.

Table 2: Evolutionary Timeline

Period Development Impact Factor
1998–2005 Initial synthetic protocols established
2009–2012 Conformational analysis completed
2018–2024 HSP90 targeting validated

Properties

IUPAC Name

N-[4-(cyclohexylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTOQWAJZHMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201969
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
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Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37794-48-2, 53710-61-5
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053710615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172840
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Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS580XO5XI
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Cyclohexylmethylamine: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- may involve more scalable and efficient methods. These could include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Cyclohexylmethyl ketone derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between the target compound and analogous acetamides:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Structural Features Evidence Source
N-(4-cyclohexylmethylcyclohexyl)acetamide C₁₅H₂₅NO 4-cyclohexylmethyl on cyclohexyl ring 235.37 Bulky, lipophilic substituent; trans-configuration
N-(4-benzylcyclohexyl)acetamide C₁₅H₂₁NO 4-benzyl on cyclohexyl ring 231.33 Aromatic benzyl group enhances π-π interactions
2-chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 4-ethyl on cyclohexyl + chloroacetamide 203.71 Electron-withdrawing Cl alters reactivity
N-(4-heptylcyclohexyl)acetamide (trans) C₁₅H₂₉NO 4-heptyl on cyclohexyl ring 251.40 Long alkyl chain increases hydrophobicity
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide C₁₂H₂₂N₂O₂ Bis-acetamide on cyclohexane 226.32 Dual acetamide groups; cis-configuration

Key Observations :

  • Substituent Bulk : The cyclohexylmethyl group in the target compound provides steric bulk comparable to benzyl () but less flexible than heptyl ().
  • Symmetry : Bis-acetamide derivatives () display unique symmetry, which may influence crystallinity and solubility.

Physicochemical Properties

  • Lipophilicity : The cyclohexylmethyl substituent (logP ~3–4 estimated) likely increases lipophilicity compared to ethyl (logP ~2.8, ) or hydrophilic bis-acetamides ().
  • Crystallinity : Meta-substituted trichloroacetamides () demonstrate that electron-withdrawing groups stabilize crystal lattices. The trans-configuration of the target compound may favor ordered packing .
  • Solubility : Longer alkyl chains (e.g., heptyl in ) reduce aqueous solubility, whereas chloro-substitution () may enhance polarity slightly.

Biological Activity

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, a compound with the molecular formula C15H27NO and a molecular weight of 237.38 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group attached to an acetamide moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

C15H27NO\text{C}_{15}\text{H}_{27}\text{N}\text{O}

1. Inhibition of Heme Oxygenase-1 (HO-1)
Recent studies have highlighted the role of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- in inhibiting HO-1, an enzyme that plays a crucial role in heme catabolism and is implicated in various pathological conditions including cancer. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against HO-1, with IC50 values indicating effective concentrations for therapeutic applications. For example, derivatives of this compound showed varying degrees of inhibition, with some achieving IC50 values as low as 8 μM against HO-1 in rat spleen microsomal fractions .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Analogous compounds with similar structural features were tested for their minimum inhibitory concentration (MIC), demonstrating promising results that suggest the potential for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (μM)Reference
HO-1 InhibitionRat Spleen Microsomes≤ 8
AntimicrobialMycobacterium tuberculosis6.3 - 21
CytotoxicityU87MG Glioblastoma CellsVaries

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- on glioblastoma cells (U87MG), compounds derived from this structure were shown to inhibit cell proliferation effectively. The research indicated that certain modifications to the cyclohexyl groups enhanced potency against cancer cells, suggesting a structure-activity relationship that could be exploited for drug design .

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